molecular formula C9H11F2N2O8P B12712007 Unii-D1OE4mxz8A CAS No. 139729-89-8

Unii-D1OE4mxz8A

Cat. No.: B12712007
CAS No.: 139729-89-8
M. Wt: 344.16 g/mol
InChI Key: APSMIPKDENVCML-QPPQHZFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-2’,2’-difluoro-5’-uridylic acid is a modified nucleoside containing fluorine in the sugar moietyThe substitution of fluorine for hydrogen in the sugar moiety enhances the biological activity and increases the chemical and metabolic stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves the introduction of fluorine atoms into the sugar moiety of uridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’,2’-difluoro-5’-uridylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Bromine, iodine.

Major Products Formed

The major products formed from these reactions include difluorinated uridine derivatives, alcohols, and halogenated uridines .

Scientific Research Applications

2’-Deoxy-2’,2’-difluoro-5’-uridylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves its incorporation into DNA or RNA, where it interferes with the replication process. The presence of fluorine atoms enhances the compound’s stability and resistance to enzymatic degradation. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’,2’-difluorocytidine: Known for its use in cancer treatment.

    2’-Deoxy-2’,2’-difluoro-5-iodouridine: Exhibits antiviral activity against feline herpes virus.

    2’-Deoxy-2’,2’-difluoro-5-bromouridine: Another antiviral compound with similar properties.

Uniqueness

2’-Deoxy-2’,2’-difluoro-5’-uridylic acid is unique due to its specific fluorination pattern, which enhances its biological activity and stability compared to other fluorinated nucleosides. This makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

139729-89-8

Molecular Formula

C9H11F2N2O8P

Molecular Weight

344.16 g/mol

IUPAC Name

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H11F2N2O8P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)13-2-1-5(14)12-8(13)16/h1-2,4,6-7,15H,3H2,(H,12,14,16)(H2,17,18,19)/t4-,6-,7-/m1/s1

InChI Key

APSMIPKDENVCML-QPPQHZFASA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.